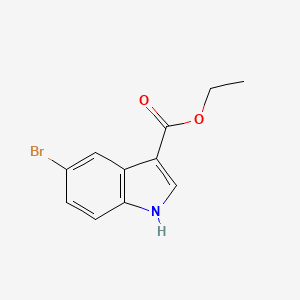

Ethyl 5-bromoindole-3-carboxylate

Descripción general

Descripción

Ethyl 5-bromoindole-3-carboxylate is a research chemical . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and have attracted increasing attention due to their application as biologically active compounds for the treatment of various disorders .

Molecular Structure Analysis

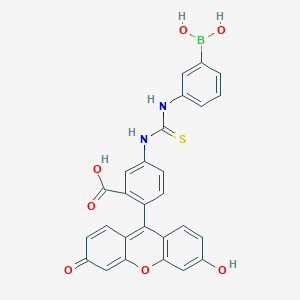

The molecular formula of this compound is C11H10BrNO2, and its molecular weight is 268.11 . Further details about its molecular structure are not available from the search results.Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.11 . Additional physical and chemical properties are not available from the search results.Aplicaciones Científicas De Investigación

Ethyl 5-bromoindole-3-carboxylate is a compound that has found applications across various scientific research areas. Despite the absence of direct studies on this specific compound in the retrieved literature, the broader context of indole derivatives, their synthesis, and applications provides insights into its potential research applications. Indole derivatives, including this compound, are pivotal in medicinal chemistry, especially for their roles in drug development and as intermediates in organic synthesis.

Potential Applications in Drug Development

One relevant area of application for compounds related to this compound is in drug development. For instance, telotristat ethyl, a tryptophan hydroxylase inhibitor, has been approved for managing carcinoid syndrome symptoms in metastatic neuroendocrine tumor patients (Muhammad Masab & M. Saif, 2017)[https://consensus.app/papers/telotristat-ethyl-proof-principle-first-agent-management-masab/e865e26248ff578b89fad2e578c2f514/?utm_source=chatgpt]. This example illustrates the potential for indole derivatives in therapeutic applications, highlighting the relevance of this compound in similar contexts.

Role in Chemical Synthesis and Material Science

This compound's utility extends beyond pharmaceuticals into chemical synthesis and material science. The compound's bromo and carboxylate functional groups make it a versatile intermediate for various chemical transformations. For example, in the field of electrochemical technology, haloaluminate room-temperature ionic liquids, similar in structural complexity to this compound, have been utilized for electroplating and energy storage (T. Tsuda, G. Stafford, & C. Hussey, 2017)[https://consensus.app/papers/surface-finishing-energy-storage-technology-tsuda/2b46e7890ab75380b6b13e63ed229ed6/?utm_source=chatgpt]. This indicates the broader utility of such compounds in developing new materials and technologies.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Ethyl 5-bromo-1H-indole-3-carboxylate, also known as Ethyl 5-bromoindole-3-carboxylate, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to have diverse biological activities and have the potential to be explored for newer therapeutic possibilities .

Result of Action

Indole derivatives are known to have various biological activities .

Análisis Bioquímico

Biochemical Properties

Indole derivatives are known to interact with multiple receptors, which can be helpful in developing new useful derivatives

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 5-bromo-1H-indole-3-carboxylate may have a broad impact on cell function.

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that Ethyl 5-bromo-1H-indole-3-carboxylate may exert its effects at the molecular level through similar interactions.

Propiedades

IUPAC Name |

ethyl 5-bromo-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-6-13-10-4-3-7(12)5-8(9)10/h3-6,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKGKNXUVQJLHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657661 | |

| Record name | Ethyl 5-bromo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103858-54-4 | |

| Record name | Ethyl 5-bromo-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103858-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-bromo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

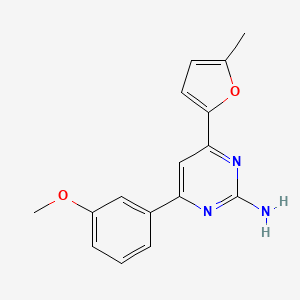

![4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347515.png)